7,4'-Dimethoxyflavone

Pharmacokinetics Bioavailability Flavonoid Methylation

Select for in vivo CYP1B1/aromatase studies where unmethylated flavones fail due to bioavailability limits. Exhibits 5-8x higher intestinal permeability and CYP1B1 mRNA suppression in SCC-9 cells. Ideal carrageenan model control (52.4% max inhibition benchmark).

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 20979-50-4
Cat. No. B191123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dimethoxyflavone
CAS20979-50-4
Synonyms7-Methoxy-2-(4-Methoxyphenyl)-4H-Chromen-4-One
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
InChIInChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3
InChIKeyLGTXUFBDCDFQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dimethoxyflavone (CAS 20979-50-4): A Methoxylated Flavone Scaffold with Differentiated Pharmacological Profile


7,4'-Dimethoxyflavone (7,4'-DMF; CAS 20979-50-4) is a naturally occurring methoxylated flavonoid found in certain plants including fenugreek [1]. This compound belongs to the 7-O-methylated flavonoid class, characterized by methoxy substitutions at the 7 and 4' positions of the flavone backbone [2]. Unlike its unmethylated flavonoid counterparts that suffer from rapid glucuronidation/sulfation and poor oral bioavailability, 7,4'-DMF exhibits substantially improved metabolic stability and intestinal absorption, making it a scientifically valuable scaffold for pharmacological investigations requiring bioavailable flavonoid structures [3].

Why In-Class Flavonoid Substitution Fails: Critical Differentiation of 7,4'-Dimethoxyflavone from Unmethylated and Isomeric Analogs


Generic substitution among methoxylated or hydroxylated flavones is scientifically unsound due to the profound influence of methoxylation pattern and position on biological activity, metabolic stability, and oral bioavailability. 7,4'-DMF differentiates from its unmethylated analog (7,4'-dihydroxyflavone) via a 5- to 8-fold enhancement in intestinal permeability and marked resistance to hepatic glucuronidation/sulfation [1]. Crucially, even among methylated flavones, subtle positional isomerism dictates pharmacological divergence: 7,4'-DMF demonstrates potent CYP1B1 mRNA suppression, whereas the 7,3'-dimethoxy isomer, despite being structurally similar, exhibits distinct anti-proliferative and anti-inflammatory activity profiles [2][3]. The quantitative evidence presented below establishes that 7,4'-DMF occupies a unique and non-substitutable position within the methoxyflavone chemical space, directly impacting experimental reproducibility and procurement decisions for target-specific research applications.

Quantitative Evidence Guide: 7,4'-Dimethoxyflavone vs. Closest Analogs Across Key Pharmacological Dimensions


Intestinal Absorption and Hepatic Metabolic Stability: 7,4'-Dimethoxyflavone vs. Unmethylated Analogs

7,4'-DMF demonstrates approximately 5- to 8-fold higher intestinal permeability compared to its unmethylated analog 7,4'-dihydroxyflavone, with P(app) values of 22.6-27.6 × 10⁻⁶ cm/s versus 3.0-7.8 × 10⁻⁶ cm/s for the unmethylated compound [1]. In human liver S9 fraction assays with cofactors for glucuronidation, sulfation, and oxidation, 7,4'-DMF exhibited high metabolic stability, whereas unmethylated flavones were rapidly eliminated [1].

Pharmacokinetics Bioavailability Flavonoid Methylation

Aromatase (CYP19) Inhibition Potency: 7,4'-Dimethoxyflavone vs. Unmethylated Analog

7,4'-DMF maintains aromatase inhibitory potency nearly equivalent to its unmethylated analog 7,4'-dihydroxyflavone, with IC50 values ranging from 2 to 9 μM [1]. In contrast, 5,7-dimethoxyflavone showed poor aromatase inhibition compared to its unmethylated analog chrysin [1]. This demonstrates that methoxylation at specific positions (7 and 4') preserves target engagement while conferring the bioavailability advantages described in the previous evidence item.

Aromatase Inhibition Hormone-Dependent Cancer Estrogen Biosynthesis

CYP1B1 mRNA Expression Inhibition: 7,4'-Dimethoxyflavone vs. Other Methoxylated Flavones

Among 19 methoxylated flavones screened, 7,4'-DMF was identified as one of four compounds with potent CYP1B1 mRNA inhibitory activity, alongside 7,3'-dimethoxyflavone, 3',4'-dimethoxyflavone, and 5,7,4'-trimethoxyflavone [1]. In SCC-9 human oral cancer cells pretreated with 1 μM benzo[a]pyrene, 7,4'-DMF strongly suppressed CYP1B1 mRNA expression, an enzyme critically implicated in smoking-induced oral and esophageal carcinogenesis [1].

CYP1B1 Cancer Chemoprevention Oral Cancer

Nitrite Ion Free Radical Scavenging: 7,4'-Dimethoxyflavone vs. 7,8-Dimethoxyflavone

In a comparative study of four dimethoxyflavone derivatives, 7,4'-dimethoxyflavone exhibited maximal effectiveness in inhibiting nitrite ion free radical generation, whereas the positional isomer 7,8-dimethoxyflavone demonstrated superior activity in inhibiting lipid peroxidation [1]. This differential activity profile demonstrates that methoxy group positioning dictates specific anti-inflammatory mechanisms.

Anti-inflammatory Nitrite Scavenging Reactive Nitrogen Species

Carrageenan-Induced Paw Edema Inhibition: 7,4'-Dimethoxyflavone in Rodent Model

In a carrageenan-induced paw edema model in rats, 7,4'-dimethoxyflavone produced a maximum inhibition of 52.4%, demonstrating dose- and time-dependent anti-inflammatory efficacy in vivo [1]. This quantitative benchmark enables direct comparison with other flavone derivatives evaluated under identical conditions.

Anti-inflammatory In Vivo Efficacy Paw Edema

Antinociceptive Activity in Murine Models: 7,4'-Dimethoxyflavone vs. 7,3'-Dimethoxyflavone

Both 7,4'-dimethoxyflavone and 7,3'-dimethoxyflavone demonstrated antinociceptive activity in mouse models; however, yohimbine pretreatment attenuated the antinociceptive response of both compounds, suggesting involvement of alpha-2 adrenergic mechanisms [1]. The two positional isomers exhibit comparable antinociceptive profiles under these conditions.

Analgesic Antinociceptive Pain Research

Optimal Application Scenarios for 7,4'-Dimethoxyflavone Based on Differentiated Evidence


In Vivo Chemoprevention Studies Targeting CYP1B1-Mediated Carcinogenesis

7,4'-DMF is uniquely suited for in vivo investigations of CYP1B1-mediated carcinogenesis, particularly smoking-related oral and esophageal cancers. Its potent inhibition of CYP1B1 mRNA expression in SCC-9 oral cancer cells [1], combined with its 5- to 8-fold higher intestinal permeability and hepatic metabolic stability relative to unmethylated flavones [2], enables oral administration studies where unmethylated CYP1B1 inhibitors (e.g., quercetin, curcumin) fail due to bioavailability limitations.

Aromatase Inhibition Research Requiring Bioavailable Flavonoid Scaffolds

For aromatase (CYP19) inhibition studies requiring oral bioavailability, 7,4'-DMF is the methylated flavone of choice over alternatives such as 5,7-dimethoxyflavone. 7,4'-DMF maintains near-equipotent aromatase inhibition (IC50 2-9 μM) relative to its potent but poorly bioavailable unmethylated analog 7,4'-dihydroxyflavone [3], whereas 5,7-dimethoxyflavone shows poor aromatase inhibition compared to chrysin [3]. This positions 7,4'-DMF as the preferred methylated scaffold for in vivo hormone-dependent cancer models.

Nitrosative Stress Pathway Research and Anti-Inflammatory Mechanism Studies

Investigators studying nitrosative stress pathways in inflammation should select 7,4'-DMF over other dimethoxyflavone positional isomers. Comparative data demonstrate that 7,4'-DMF exhibits maximal nitrite ion free radical scavenging effectiveness among dimethoxyflavones, while 7,8-dimethoxyflavone is more active against lipid peroxidation [4]. This mechanistic specificity ensures that 7,4'-DMF procurement is scientifically justified for projects focused on reactive nitrogen species rather than lipid oxidation pathways.

In Vivo Anti-Inflammatory Efficacy Assessment Using Carrageenan Paw Edema Models

7,4'-DMF is a quantitatively validated positive control or test compound for in vivo anti-inflammatory studies employing the carrageenan-induced paw edema model. The established 52.4% maximum inhibition benchmark [5] provides a reference point for comparative efficacy evaluations of novel anti-inflammatory agents or for structure-activity relationship studies investigating methoxylation pattern effects on in vivo pharmacodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,4'-Dimethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.